molecular formula C26H24N2O2 B7710898 N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide

Cat. No.: B7710898
M. Wt: 396.5 g/mol
InChI Key: NTDCQPQYJCKWRO-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-12-13-19(3)24(14-17)28(26(30)22-10-6-4-8-18(22)2)16-21-15-20-9-5-7-11-23(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDCQPQYJCKWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Derivative: Starting with a suitable quinoline precursor, such as 2-hydroxyquinoline, the compound undergoes alkylation to introduce the 3-ylmethyl group.

    Amide Bond Formation: The alkylated quinoline derivative is then reacted with 2,5-dimethylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Final Product Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to its corresponding dihydroquinoline form.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or toluene.

Major Products Formed:

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted quinoline and benzamide derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

    Pathways Involved: Depending on the application, it can modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Quinoline derivatives, benzamide derivatives, and other substituted aromatic compounds.

    Uniqueness: The combination of the quinoline and benzamide moieties in a single molecule provides a unique set of chemical and biological properties, making it distinct from other compounds with only one of these functional groups.

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